N-(2-phenoxyethyl)-4-(trifluoromethyl)benzamide
Description
N-(2-phenoxyethyl)-4-(trifluoromethyl)benzamide is an organic compound with a complex structure that includes a phenoxyethyl group and a trifluoromethyl group attached to a benzamide core
Properties
IUPAC Name |
N-(2-phenoxyethyl)-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2/c17-16(18,19)13-8-6-12(7-9-13)15(21)20-10-11-22-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYZESAGROWJFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenoxyethyl)-4-(trifluoromethyl)benzamide typically involves the reaction of 4-(trifluoromethyl)benzoic acid with 2-phenoxyethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The amide group in N-(2-phenoxyethyl)-4-(trifluoromethyl)benzamide can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine.
| Reaction Conditions | Products | Mechanistic Notes |
|---|---|---|
| Acidic (e.g., HCl, H₂SO₄, reflux) | 4-(Trifluoromethyl)benzoic acid + 2-Phenoxyethylamine hydrochloride | Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water. |
| Basic (e.g., NaOH, Δ) | 4-(Trifluoromethyl)benzoate salt + 2-Phenoxyethylamine | Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. |
Supporting Evidence :
-
The hydrolysis of benzamide derivatives to carboxylic acids is well-documented in synthetic protocols, such as the conversion of 2-chloro-6-trifluoromethylbenzonitrile to 2-trifluoromethylbenzamide under basic conditions (NaOH, 100°C) .
-
Amide hydrolysis is a common degradation pathway for pharmaceuticals containing benzamide motifs, as seen in the stability studies of anti-tubercular agents .
Nucleophilic Aromatic Substitution
The electron-deficient aromatic ring (due to the -CF₃ group) may undergo nucleophilic substitution, though the trifluoromethyl group’s strong electron-withdrawing nature typically deactivates the ring.
| Reagent | Reaction Outcome | Position Selectivity |
|---|---|---|
| NH₃ (high pressure) | Potential substitution at meta/para positions | Limited reactivity due to -CF₃’s deactivation; requires harsh conditions. |
Supporting Evidence :
-
Analogous trifluoromethyl-substituted benzamides, such as pretomanid, undergo nucleophilic aromatic substitution only under highly activated conditions (e.g., Pd-catalyzed coupling) .
Reduction of the Amide Group
The amide can be reduced to a secondary amine using strong reducing agents.
| Reagent | Products | Yield & Conditions |
|---|---|---|
| LiAlH₄ (anhydrous ether) | N-(2-Phenoxyethyl)-4-(trifluoromethyl)benzylamine | Requires reflux conditions; typical for amide reductions. |
Supporting Evidence :
-
Reduction of carboxamides to amines is a standard transformation, exemplified in the synthesis of sorafenib, where a carboxamide intermediate is reduced to an aniline derivative .
Electrophilic Aromatic Substitution
The phenoxyethyl side chain’s aromatic ring may undergo electrophilic substitution (e.g., nitration, sulfonation), though the trifluoromethyl group on the adjacent ring does not directly influence this reactivity.
| Reagent | Reaction Outcome | Position Selectivity |
|---|---|---|
| HNO₃/H₂SO₄ | Nitration at para position of phenoxy | Directed by the electron-donating ether oxygen. |
| SO₃/H₂SO₄ | Sulfonation at ortho/para positions |
Supporting Evidence :
-
Phenoxy groups are known to direct electrophiles to para positions, as observed in the synthesis of N-(4-(trifluoromethyl)benzyl)-4-phenoxybenzamide derivatives .
Ether Cleavage
The phenoxyethyl ether linkage can be cleaved under strong acidic conditions.
| Reagent | Products | Mechanism |
|---|---|---|
| HBr (48%, reflux) | 4-(Trifluoromethyl)benzamide + Ethylene glycol dibromide | Acid-catalyzed cleavage of the ether bond. |
Supporting Evidence :
-
Ether cleavage is a routine reaction in organic synthesis, as demonstrated in the preparation of intermediates for trifluoromethyl-containing drugs .
Key Stability Considerations
Scientific Research Applications
Chemical Applications
1. Synthetic Building Block
N-(2-phenoxyethyl)-4-(trifluoromethyl)benzamide serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions such as oxidation, reduction, and substitution. For instance, it can be transformed into phenoxyacetic acid derivatives or corresponding amines depending on the reaction conditions and reagents used.
2. Reaction Mechanisms
The trifluoromethyl group enhances the compound's lipophilicity, allowing for better interaction with hydrophobic environments during reactions. This property is crucial for facilitating various synthetic pathways and improving yields in chemical processes.
Biological Applications
1. Enzymatic Studies
In biological research, this compound is being investigated as a biochemical probe or inhibitor in enzymatic studies. Its ability to interact with specific molecular targets such as enzymes or receptors makes it valuable for understanding biochemical pathways and mechanisms.
2. Anticancer Activity
Recent studies have explored the potential anticancer properties of this compound. It has shown promise in inhibiting tumor growth in various cancer models, suggesting that it may serve as a lead compound for developing novel anticancer agents . The structure-activity relationship (SAR) studies indicate that modifications to the phenoxyethyl or trifluoromethyl groups can significantly affect its biological activity against cancer cell lines .
Medicinal Applications
1. Therapeutic Properties
this compound is being evaluated for its therapeutic potential, particularly in anti-inflammatory and anticancer treatments. Its unique structure may enable it to modulate biological pathways effectively, making it a candidate for further pharmacological studies.
2. Drug Development
The compound's distinct functional groups contribute to its stability and reactivity, which are essential characteristics in drug design. It has been suggested that similar compounds exhibit various biological activities, including antitubercular effects, highlighting the potential for developing new pharmaceuticals based on this scaffold .
Industrial Applications
1. Specialty Chemicals
In industrial settings, this compound is utilized in the development of specialty chemicals with unique properties. Its ability to enhance material characteristics makes it suitable for applications in coatings, plastics, and other advanced materials.
2. Production Methods
The synthesis of this compound typically involves coupling reactions using agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). In industrial production, continuous flow reactors may be employed to improve efficiency and yield while maintaining high purity levels through advanced purification techniques like chromatography.
Mechanism of Action
The mechanism of action of N-(2-phenoxyethyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- N-(2-phenoxyethyl)-3-(trifluoromethyl)benzenesulfonamide
- N-(2-phenoxyethyl)-2-{[2-(trifluoromethyl)benzoyl]amino}benzamide
- 2-amino-N-(2-phenoxyethyl)benzamide
Uniqueness
N-(2-phenoxyethyl)-4-(trifluoromethyl)benzamide is unique due to the specific positioning of the trifluoromethyl group on the benzamide ring, which can influence its chemical reactivity and biological activity. This unique structure may result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds .
Biological Activity
N-(2-phenoxyethyl)-4-(trifluoromethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound features a phenoxyethyl group and a trifluoromethyl substituent, which are known to influence its biological interactions. The trifluoromethyl group enhances the compound's stability and bioavailability, while the phenoxyethyl moiety may facilitate binding to hydrophobic pockets in biological targets.
The mechanism of action for this compound involves interactions with specific enzymes or receptors. These interactions can modulate enzymatic activity or receptor signaling pathways, contributing to its therapeutic effects. The precise targets and pathways are still under investigation, but preliminary studies suggest potential applications in anti-inflammatory and anticancer therapies .
Anticancer Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, related benzamide derivatives have shown potent activity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values for these compounds often fall within the micromolar range, indicating their potential as therapeutic agents .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, it has shown promise as an inhibitor of lysosomal phospholipase A2 (LPLA2), an enzyme implicated in inflammatory responses. Inhibition assays demonstrated that this compound could effectively reduce LPLA2 activity, suggesting its potential role in managing inflammatory diseases .
Case Studies
- Antitumor Efficacy : A study evaluated the efficacy of this compound against human breast cancer cells. The compound exhibited an IC50 value of 6.77 μM, demonstrating significant antiproliferative effects compared to control groups .
- Inflammation Models : In models of acute inflammation, this compound was shown to reduce inflammatory markers significantly. This suggests its potential as a therapeutic agent for conditions characterized by excessive inflammation .
Data Table: Summary of Biological Activities
Q & A
What are the key considerations for synthesizing N-(2-phenoxyethyl)-4-(trifluoromethyl)benzamide in a laboratory setting?
Level: Basic
Methodological Answer:
The synthesis involves multi-step organic reactions, including amide coupling and functional group transformations. Critical considerations include:
- Hazard Analysis : Conduct a risk assessment for reagents like p-trifluoromethyl benzoyl chloride and sodium pivalate, evaluating flammability, toxicity, and decomposition risks .
- Reaction Optimization : Use inert conditions (e.g., Schlenk flasks) for air-sensitive intermediates and monitor reaction progress via TLC or HPLC .
- Purification : Employ column chromatography (e.g., silica gel with dichloromethane/hexane gradients) and recrystallization to isolate high-purity product .
What safety precautions are necessary when handling this compound due to its mutagenic potential?
Level: Basic
Methodological Answer:
- Mutagenicity Assessment : Ames II testing indicates mutagenicity comparable to benzyl chloride. Use PPE (gloves, lab coat, goggles) and work in a fume hood .
- Storage : Store intermediates at low temperatures (-20°C) to prevent decomposition. Avoid prolonged exposure to light or heat .
- Waste Disposal : Follow local regulations for halogenated waste and mutagenic compounds, as outlined in Prudent Practices in the Laboratory .
How can researchers address discrepancies in mutagenicity data between different anomeric amide derivatives?
Level: Advanced
Methodological Answer:
Discrepancies may arise from structural variations (e.g., substituent bulkiness) affecting metabolic activation. To resolve contradictions:
- Comparative Assays : Perform standardized Ames tests (OECD 471) on derivatives under identical conditions .
- Computational Toxicology : Use QSAR models to predict mutagenicity based on electron-withdrawing groups (e.g., trifluoromethyl) and steric hindrance .
- Metabolite Analysis : Identify reactive intermediates (e.g., nitrenium ions) via LC-MS to correlate structure-activity relationships .
What experimental strategies can be employed to study the radical recombination mechanisms in reactions involving this compound?
Level: Advanced
Methodological Answer:
The HERON (Homolytic Extrusion via Radical or Nitrene) reaction mechanism involves radical intermediates. Strategies include:
- Radical Trapping : Add TEMPO or BHT to quench radicals, confirming their role via GC-MS analysis of trapped adducts .
- ESR Spectroscopy : Detect transient benzylic radicals under cryogenic conditions .
- Kinetic Isotope Effects : Compare reaction rates with deuterated substrates to identify homolytic vs. heterolytic pathways .
How can computational modeling aid in predicting the biological activity of this benzamide derivative?
Level: Advanced
Methodological Answer:
- Molecular Docking : Use Glide XP scoring to predict binding affinity with target enzymes (e.g., bacterial PPTases). Hydrophobic enclosure of the trifluoromethyl group enhances target engagement .
- MD Simulations : Simulate ligand-receptor dynamics (e.g., Desmond) to assess stability of π-π stacking with aromatic residues .
- ADMET Prediction : Tools like SwissADME evaluate metabolic stability and permeability influenced by the trifluoromethyl group .
What purification techniques are recommended for this compound to achieve high yields and purity?
Level: Basic
Methodological Answer:
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for final purification. Monitor purity via NMR (e.g., absence of pivalate impurities at δ 1.2 ppm) .
- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) to isolate crystalline product. Confirm crystal structure via SC-XRD .
How does the presence of the trifluoromethyl group influence the compound's reactivity and stability in various reaction conditions?
Level: Advanced
Methodological Answer:
- Electron-Withdrawing Effects : The -CF₃ group increases electrophilicity at the amide carbonyl, facilitating nucleophilic attack (e.g., in Suzuki couplings) .
- Metabolic Stability : Enhances resistance to oxidative degradation (e.g., cytochrome P450), as shown in microsomal assays .
- Thermal Stability : DSC studies reveal decomposition above 150°C, requiring low-temperature storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
